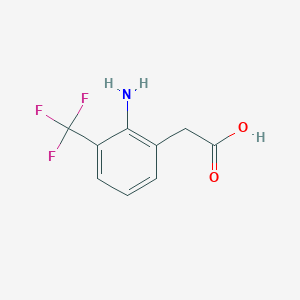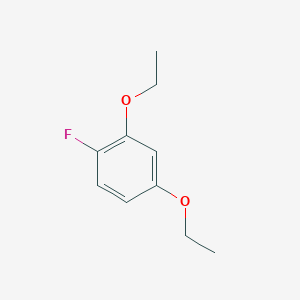
2,4-Diethoxy-1-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethoxy-1-fluorobenzene is an organic compound with the molecular formula C10H13FO2 It is a derivative of fluorobenzene, where two ethoxy groups are substituted at the 2 and 4 positions of the benzene ring, and a fluorine atom is substituted at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethoxy-1-fluorobenzene typically involves the introduction of ethoxy groups and a fluorine atom onto a benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorobenzene derivative is reacted with ethoxide ions under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diethoxy-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy groups and the fluorine atom can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in solvents like DMSO or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
2,4-Diethoxy-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with fluorinated aromatic moieties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2,4-Diethoxy-1-fluorobenzene involves its interaction with molecular targets through its functional groups. The ethoxy groups and the fluorine atom can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, and other macromolecules, thereby modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxy-1-fluorobenzene: Similar structure but with methoxy groups instead of ethoxy groups.
2,4-Dichloro-1-fluorobenzene: Similar structure but with chloro groups instead of ethoxy groups.
2,4-Diethoxy-1-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
2,4-Diethoxy-1-fluorobenzene is unique due to the presence of both ethoxy groups and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with other molecules. These unique properties make it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
851089-61-7 |
|---|---|
Fórmula molecular |
C10H13FO2 |
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
2,4-diethoxy-1-fluorobenzene |
InChI |
InChI=1S/C10H13FO2/c1-3-12-8-5-6-9(11)10(7-8)13-4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
ZVPPWXOCGJJTGY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


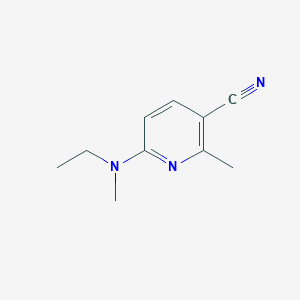
![(1S,2R,4S,5R)-5-((Benzyloxy)methyl)-4-(tert-butoxy)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13005456.png)
![tert-Butyl (8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydrobenzo[b]oxepin-5-yl)carbamate](/img/structure/B13005463.png)
![7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13005477.png)
![4-(Chloromethyl)benzo[d]oxazole](/img/structure/B13005481.png)

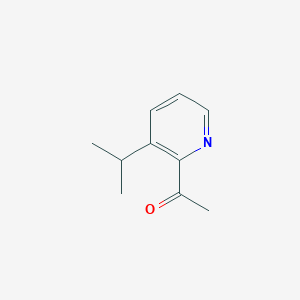
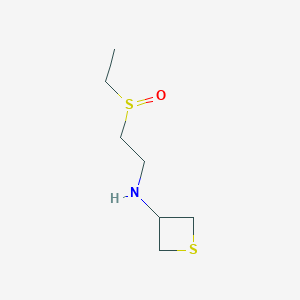
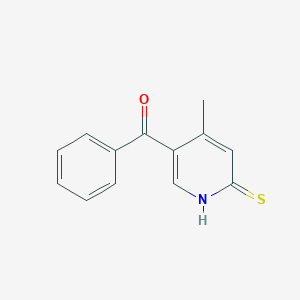
![tert-Butyl 7-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13005502.png)
![8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-7-[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5-azaspiro[2.4]heptan-5-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13005509.png)
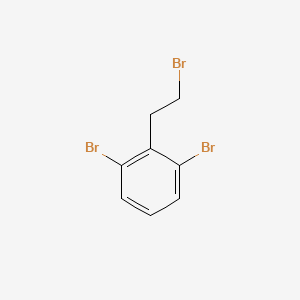
![5,7-Dichloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13005522.png)
